
Spirapril (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirapril (hydrochloride) is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug to treat hypertension and congestive heart failure. It is marketed under the brand name Renormax among others. Spirapril is a prodrug that is converted to its active metabolite, spiraprilat, following oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirapril (hydrochloride) involves several steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of spirapril (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Spirapril (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active metabolite, spiraprilat.
Oxidation and Reduction: These reactions can occur under specific conditions but are not typically involved in its primary mechanism of action.
Substitution: Involves the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of spirapril (hydrochloride) include organic solvents, acids, bases, and catalysts. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major product formed from the hydrolysis of spirapril (hydrochloride) is spiraprilat, which is the active form of the drug. Other products may include various intermediates and by-products depending on the specific reaction conditions .
Scientific Research Applications
Spirapril (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used to treat hypertension and heart failure. Research continues into its potential benefits for other cardiovascular conditions.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Spirapril (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. By blocking this conversion, spirapril reduces the levels of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lower blood pressure and reduced strain on the heart .
Comparison with Similar Compounds
Similar Compounds
Spirapril (hydrochloride) belongs to the dicarboxy group of ACE inhibitors. Similar compounds include:
Uniqueness
What sets spirapril (hydrochloride) apart from other ACE inhibitors is its dual route of elimination, both renal and hepatic. This characteristic allows for its use in patients with varying degrees of renal function, potentially offering a broader therapeutic application .
Properties
Molecular Formula |
C22H31ClN2O5S2 |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1 |
InChI Key |
CLDOLNORSLLQDI-QDRZTAJBSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


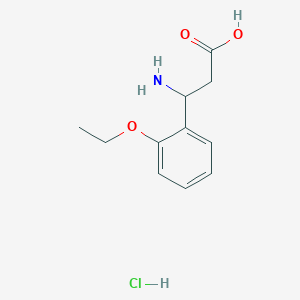
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
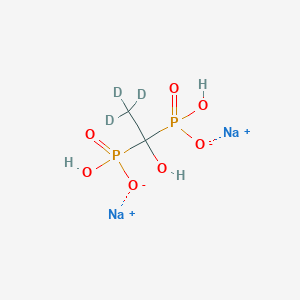

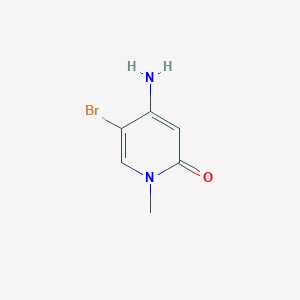

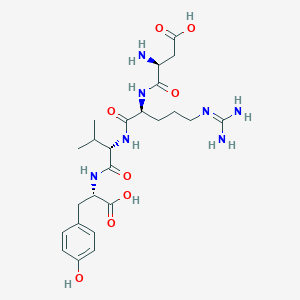



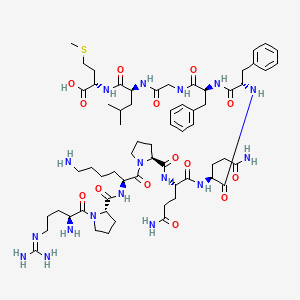
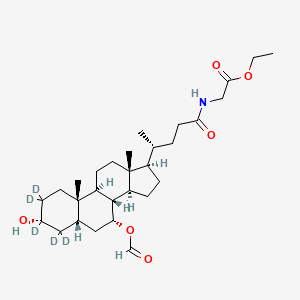
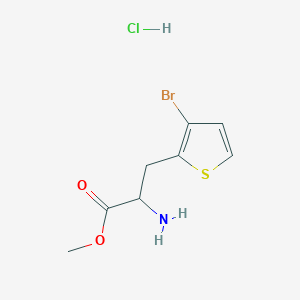
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
